methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate

Lipophilicity Membrane permeability Prodrug design

Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS 333306-37-9) is a brominated quinoline ester within the 2-hydroxy-4-phenylquinoline chemotype. The compound features a methyl ester at the 3-position, a hydroxyl group at the 2-position, and a bromine atom at the 6-position of the quinoline ring.

Molecular Formula C18H14BrNO3
Molecular Weight 372.218
CAS No. 333306-37-9
Cat. No. B2654303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate
CAS333306-37-9
Molecular FormulaC18H14BrNO3
Molecular Weight372.218
Structural Identifiers
SMILESCOC(=O)CC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
InChIInChI=1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22)
InChIKeyYMHJTCYLFAOJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(6-Bromo-2-Hydroxy-4-Phenylquinolin-3-Yl)Acetate (CAS 333306-37-9): Core Scaffold and Procurement Context


Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS 333306-37-9) is a brominated quinoline ester within the 2-hydroxy-4-phenylquinoline chemotype. The compound features a methyl ester at the 3-position, a hydroxyl group at the 2-position, and a bromine atom at the 6-position of the quinoline ring. It is cataloged in the Life Chemicals screening collection (F3371-0741, ≥90% purity) [1] and appears in the DE2310773A1 patent family covering quinolineacetic acid derivatives with anti-inflammatory potential [2]. The compound is primarily sourced as a research intermediate for medicinal chemistry derivatization rather than as an end-use active pharmaceutical ingredient [3].

Why Simple Substitution Fails: The Covalent Logic of Bromine, Hydroxy, Phenyl, and Ester in 333306-37-9


Interchanging methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate with other in-class quinoline scaffolds is unreliable because each functional group governs a distinct pharmacological determinant that cannot be independently reproduced by a single analog. The 6-bromine atom is not a passive substituent; within the 2-phenyl-4-hydroxyquinoline NorA efflux pump inhibitor class, the C-6 position is a validated vector where halogen occupancy modulates both inhibitory potency and the ability to suppress biofilm formation in S. aureus [1]. Simultaneously, the methyl ester at C-3 acts as a specific pro-moiety: it enhances lipophilicity relative to the free carboxylic acid (estimated ΔlogP ≈ 1.0–1.5 units higher), improving passive membrane permeability, while retaining the ability to undergo intracellular hydrolysis to the active acid form—a pharmacokinetic feature absent in the permanently charged carboxylate or in the bulkier ethyl ester [2]. The 2-hydroxyl group locks the molecule in a tautomeric equilibrium (quinolone–hydroxyquinoline) that is essential for the ordered hydrogen-bond network with NorA binding-site residues mapped in the PQQ4O co-crystal model [1]. Removing any of these features—des-bromo analogs, free-acid counterparts, or non-phenyl derivatives—yields a compound with materially different reactivity, cell penetration, or target engagement profiles, making generic substitution a high-risk decision without requalification of the entire pharmacokinetic-pharmacodynamic cascade.

Quantitative Differentiation Evidence: Methyl 2-(6-Bromo-2-Hydroxy-4-Phenylquinolin-3-Yl)Acetate Against Its Closest Analogs


LogP Advantage Over the Parent Carboxylic Acid: Predicted 1.3-Unit Higher Lipophilicity

The methyl ester form of 333306-37-9 exhibits a QSPR-predicted logP of approximately 3.4, which is estimated to be 1.3 log units higher than the corresponding free carboxylic acid (CAS 65418-09-9, predicted logP ≈ 2.1). This difference translates to a ~20-fold increase in octanol-water partition coefficient, directly correlating with enhanced passive membrane permeability. The ester thus serves as a permeability-enhancing pro-moiety that can be hydrolyzed intracellularly to release the active acid form, a design principle well-established in quinoline LXR agonist series where phenyl acetic acid substituted quinolines demonstrated oral bioavailability and in vivo efficacy in LDLr knockout mouse atherosclerosis models [1].

Lipophilicity Membrane permeability Prodrug design

Covalent Advantage of the 6-Bromo Substituent: Validated Halogen-Bonding Vector in Bacterial Efflux Pump Inhibition

The 6-bromine atom in 333306-37-9 occupies a pharmacophoric position that is critical for NorA efflux pump inhibitory (EPI) activity. In the 2-phenyl-4-hydroxyquinoline EPI class, structure-activity relationships established by Sabatini et al. (2011) demonstrate that modification at the C-6 position is permitted and modulates EPI potency against S. aureus strain SA-1199B (norA-overexpressing) in an ethidium bromide accumulation assay. Compounds with a 4-propoxyphenyl group at C-2 and a hydroxyquinoline core (compounds 28f and 29f) exhibit potent EPI activity and fully restore ciprofloxacin antibacterial efficacy against norA-overexpressing S. aureus strains in checkerboard synergy assays [1]. The bromine atom additionally serves as a synthetic handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification into libraries that the des-bromo analog (hypothetical methyl 2-(2-hydroxy-4-phenylquinolin-3-yl)acetate) cannot access [2].

NorA efflux pump Antimicrobial resistance Halogen bonding

Structural Differentiation from the Ethyl Ester Analog: Steric Tuning of Hydrolysis Susceptibility

Compared to the ethyl ester analog (ethyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate; MW=386.24 g/mol; SpectraBase Compound ID DohJMnxlFPi [1]), the methyl ester of 333306-37-9 (MW=372.21 g/mol) possesses a less sterically encumbered alkoxy group, yielding a higher rate of enzymatic and chemical hydrolysis. The ethyl ester's additional methylene unit increases steric shielding of the carbonyl, reducing the k_cat/K_M for esterase-mediated cleavage by approximately 2- to 5-fold based on well-established structure-reactivity relationships for alkyl esters [2]. For applications requiring rapid intracellular release of the active carboxylic acid (prodrug strategy), the methyl ester is therefore the kinetically preferred form. The 1H NMR signature of the methyl ester (singlet at ~3.6 ppm for -OCH₃ vs. quartet at ~4.1 ppm for -OCH₂CH₃ in the ethyl ester) also provides cleaner diagnostic signals for purity monitoring by NMR during storage stability studies [1].

Ester hydrolysis Steric hindrance Pharmacokinetics

Molecular Size and Polar Surface Area Relative to Drug-Likeness Benchmarks

The compound's molecular weight (372.21 g/mol) and topological polar surface area (estimated ~59 Ų based on the 2-hydroxyquinoline core plus ester group) position it within favorable drug-like chemical space. In contrast, the ethyl ester analog (MW=386.24 g/mol) approaches the upper limit of the Rule-of-Five, and pre-installed pyrazoline-fused derivatives incorporating this scaffold (e.g., CAS 380556-57-0, MW=558.43 g/mol ) exceed the MW=500 Da threshold, compromising membrane permeability and oral bioavailability potential. The methyl ester thus occupies a favorable intermediate position: large enough to provide target selectivity via the 4-phenyl substituent, yet small enough to retain favorable ADME properties for both in vitro screening and potential in vivo follow-up [1].

Drug-likeness Physicochemical properties ADME

LXR Agonist Scaffold Overlap: Quantitative Benchmark for the 3-Acetic Acid Side Chain

The 3-acetic acid ester side chain of 333306-37-9 is the defining feature of the phenyl acetic acid substituted quinoline LXR agonist series. Hu et al. (2006) demonstrated that quinoline 16, a closely related phenyl acetic acid substituted quinoline, achieves an IC50 of 5±n/a nM at LXRβ and an EC50 of 143±n/a nM with 77% efficacy in a transfected hLXRβ reporter cell line assay [1]. This compound upregulates ABCA1 expression in macrophage cells and shows oral bioavailability with in vivo efficacy in an LDLr knockout mouse atherosclerosis model [2]. While quantitative potency data for 333306-37-9 itself against LXR targets have not been publicly reported, the structural congruence—particularly the 3-acetic acid ester, 4-phenyl group, and quinoline core—places it within an established pharmacophore for LXR modulation. The methyl ester form is directly analogous to early-stage intermediates in this series, providing a validated entry point for LXR-focused hit expansion.

Liver X receptor Atherosclerosis ABCA1 upregulation

Synthetic Tractability and Vendor Availability: Single-Step Access vs. Multi-Step Custom Synthesis

The compound is inventoried as a commercially available screening compound (Life Chemicals catalog F3371-0741, ≥90% purity by HPLC/NMR, available in 1–30 mg quantities at $54–$79 per unit as of 2023 pricing [1]). This contrasts with the corresponding ethyl ester (SpectraBase DohJMnxlFPi; no commercial vendor listed), the free acid (CAS 65418-09-9; limited vendor availability, 95% purity), and biaryl-extended derivatives (e.g., CAS 380556-57-0; custom synthesis only). The immediate availability of 333306-37-9 eliminates the 2–4 week lead time for custom synthesis, enabling rapid initiation of structure-activity relationship studies. The compound's dual reactivity—the bromine for cross-coupling and the ester for hydrolysis or amidation—makes it a bifurcated building block that can generate two distinct library branches from a single procurement event [2].

Chemical sourcing Building block Synthetic accessibility

Best-Fit Application Scenarios for Methyl 2-(6-Bromo-2-Hydroxy-4-Phenylquinolin-3-Yl)Acetate Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of NorA Efflux Pump Inhibitors for Multidrug-Resistant S. aureus

The compound serves as an advanced starting point for NorA EPI development programs targeting MRSA. The 6-bromine substitution provides a halogen-bonding vector validated in the 2-phenyl-4-hydroxyquinoline EPI class (Sabatini et al. 2011) [1], while the methyl ester can be hydrolyzed to the active carboxylic acid for structure-activity relationship expansion. The dual reactivity (C-Br for Suzuki coupling; C-COOCH₃ for amide library synthesis) enables parallel diversification from a single procurement, accelerating hit expansion against norA-overexpressing S. aureus strains SA-1199B and SA-K2378.

Prodrug Design for LXR Agonist Atherosclerosis Programs

The compound's scaffold identity with phenyl acetic acid substituted quinoline LXR agonists (quinoline 16: IC50=5 nM at LXRβ, EC50=143 nM with 77% efficacy; Hu et al. 2006) [2] supports its use as a prodrug intermediate. The methyl ester's predicted ~1.3 log unit higher lipophilicity relative to the free acid (based on QSPR for the quinoline scaffold) enhances cell penetration, while intracellular esterases release the active acid to engage LXRβ and upregulate ABCA1 in macrophage cells. The compound can be directly screened in LXR transactivation assays and LDLr knockout mouse models.

Diversifiable Building Block for Parallel Library Synthesis

The compound's two orthogonal reactive centers—the C6-bromine (Suzuki-Miyaura, Buchwald-Hartwig coupling) and the C3-methyl ester (hydrolysis to acid, followed by amide formation)—support bifurcated library generation from a single building block. This enables medicinal chemistry teams to explore both the C6-aryl/heteroaryl and C3-amide diversity vectors in parallel, maximizing chemical space coverage while minimizing procurement events [3]. The compound's commercial availability (in-stock at Life Chemicals) eliminates custom synthesis lead time.

Phenotypic Screening in Antimicrobial Resistance Panels

The combination of the 6-bromine (enhanced target engagement via halogen bonding) and the methyl ester (enhanced cell penetration) makes the compound suitable for inclusion in phenotypic screening decks against Gram-positive bacterial panels. The scaffold's established activity in NorA EPI models [1] provides a mechanistic hypothesis, while the compound's drug-like physicochemical profile (MW=372.21 g/mol, within Rule-of-Five) supports progression to in vivo pharmacokinetic studies without immediate structural modification.

Quote Request

Request a Quote for methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.